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Compound of Interest

Compound Name: NSC16168

Cat. No.: B1680131 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of NSC16168 with other inhibitors of the ERCC1-XPF DNA repair

endonuclease. The information is compiled from preclinical studies and presented with

supporting experimental data to aid in the evaluation of these compounds for further

investigation.

The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum

group F (XPF) complex is a critical structure-specific endonuclease involved in multiple DNA

repair pathways, including nucleotide excision repair (NER), interstrand crosslink (ICL) repair,

and double-strand break (DSB) repair.[1][2][3] Its central role in repairing DNA damage induced

by platinum-based chemotherapies and other DNA damaging agents has made it a compelling

target for the development of cancer therapeutics.[3][4][5] Overexpression of ERCC1-XPF is

often associated with chemoresistance, and its inhibition has been shown to sensitize cancer

cells to agents like cisplatin.[4][5][6]

This guide focuses on NSC16168, a specific inhibitor of ERCC1-XPF, and compares its

performance with other known inhibitors based on available biochemical and cellular data.

Quantitative Comparison of ERCC1-XPF Inhibitors
The following table summarizes the in vitro inhibitory potency of NSC16168 and other selected

ERCC1-XPF inhibitors. It is important to note that these values are derived from different

studies and experimental conditions, which may influence direct comparability.
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Inhibitor
Target
Mechanism

IC50 (μM) Assay Type Reference

NSC16168
Endonuclease

Activity
0.42

Fluorescence-

based HTS
[2][7]

NSC143099
Endonuclease

Activity
0.022

Fluorescence-

based HTS
[2]

NSC103019
Endonuclease

Activity
0.53

Fluorescence-

based HTS
[2]

NSC14161
Endonuclease

Activity
0.79

Fluorescence-

based HTS
[2]

NSC13776
Endonuclease

Activity
1.15

Fluorescence-

based HTS
[2]

Compound 6
Endonuclease

Activity
0.167

Fluorescence-

based
[8]

EGCG
Endonuclease

Activity
Nanomolar range

Fluorescence-

based
[9]

F06
Protein-Protein

Interaction
-

Disrupts ERCC1-

XPF interaction
[1][10]

A4
Protein-Protein

Interaction
-

Disrupts ERCC1-

XPF interaction
[1]

B9
Protein-Protein

Interaction
-

Disrupts ERCC1-

XPF interaction
[11]

NSC 130813
Protein-Protein

Interaction
-

Disrupts ERCC1-

XPF interaction
[12]

XPF-ERCC1

blocker
Not specified

41.86 (HCT116

cells)
Cell viability [13]

Mechanism of Action and Cellular Effects
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NSC16168 has been identified as a specific inhibitor of the endonuclease activity of the

ERCC1-XPF complex.[2][7] Studies have shown that it does not inhibit the binding of ERCC1-

XPF to DNA, suggesting a direct effect on the catalytic function of the XPF subunit.[2] In

cellular contexts, NSC16168 has been demonstrated to potentiate the cytotoxicity of cisplatin in

cancer cell lines.[5][6][7] Furthermore, in vivo studies using a lung cancer xenograft model

showed that the combination of NSC16168 and cisplatin resulted in significant tumor growth

inhibition.[2]

Other inhibitors target different aspects of ERCC1-XPF function. For instance, compounds like

F06, A4, and B9 have been designed to disrupt the protein-protein interaction between ERCC1

and XPF, which is essential for the stability and function of the complex.[1][11][12] Inhibition of

this interaction is expected to lead to the destabilization of both proteins.[3] Natural compounds

like the green tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) have also been identified

as potent inhibitors of ERCC1-XPF endonuclease activity.[9]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of ERCC1-XPF in DNA repair and a general

workflow for inhibitor screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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